Metiazinic acid, known scientifically as N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide, is a compound that has garnered interest due to its potential applications in various scientific fields, particularly in medicinal chemistry. It is classified as an amide and is characterized by its unique molecular structure, which contributes to its biological activity.
Metiazinic acid can be sourced from various chemical suppliers and is often produced through synthetic methods in laboratory settings. Its classification falls under organic compounds, specifically within the amide functional group. The compound is recognized for its role in organic synthesis and as a reagent in analytical chemistry, making it valuable for research purposes.
The synthesis of metiazinic acid can be achieved through several methods. One prevalent route involves the reaction of 10-methylphenothiazine with chloroacetic acid, utilizing potassium hydroxide as a base. This reaction typically occurs in ethanol and requires heating for approximately 16 hours.
In industrial contexts, the production of metiazinic acid follows similar synthetic pathways but is optimized for higher yields and purity. Techniques such as continuous flow reactors and automated systems are employed to enhance the efficiency of the synthesis process. The specific conditions—including temperature, pressure, and reactant concentrations—are critical for achieving the desired product quality.
The molecular structure of metiazinic acid can be represented by the following chemical formula:
The InChI (International Chemical Identifier) for metiazinic acid is:
The compound's InChI Key is:
This data provides a standardized way to identify metiazinic acid across various chemical databases.
Metiazinic acid participates in several types of chemical reactions including:
The outcomes of these reactions depend heavily on the specific conditions employed. For instance, oxidation may lead to the formation of radical zwitterions with distinct optical absorption characteristics. The versatility of metiazinic acid in these reactions highlights its utility in synthetic organic chemistry.
Metiazinic acid exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial for the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, metiazinic acid demonstrates anti-inflammatory properties that may be beneficial in treating various inflammatory conditions.
Metiazinic acid exhibits several notable physical properties:
The chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide further insights into its physical and chemical characteristics.
Metiazinic acid has been extensively studied for various applications:
Metiazinic acid (chemical name: 2-[(10H-phenothiazin-2-yl)thio]acetic acid; CAS 13993-65-2) was developed in the 1960s as part of a wave of phenothiazine-derived compounds investigated for anti-inflammatory properties. Its molecular structure (C₁₅H₁₃NO₂S) integrates a phenothiazine core—a heterocyclic system known for neurological activity—with an acetic acid side chain, a feature shared with other early non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin [4] [6]. Initially designated experimentally as 16091 RP, it was studied for its ability to suppress inflammation in animal models, though it never achieved widespread clinical adoption. Its development reflected the era’s focus on synthetically modifying heterocyclic scaffolds to target inflammatory pathways [6].
Metiazinic acid belongs to the acetic acid derivative subclass of traditional NSAIDs, characterized by a carboxylic acid functional group attached to an aromatic or heteroaromatic system. This class includes drugs like diclofenac and tolmetin. Chemically, it is distinct from propionic acid derivatives (e.g., ibuprofen), enolic acids (e.g., piroxicam), or salicylates (e.g., aspirin) [2] [4]. As a non-selective cyclooxygenase (COX) inhibitor, it falls under the broader NSAID category defined by the inhibition of prostaglandin biosynthesis. Unlike COX-2-selective agents (e.g., celecoxib), non-selective NSAIDs like metiazinic acid target both COX-1 and COX-2 isoforms, potentially influencing both inflammatory prostaglandins and homeostatic prostanoids [2] [5].
Table 1: Classification of Metiazinic Acid Within NSAID Subclasses
NSAID Category | Key Structural Features | Example Compounds |
---|---|---|
Acetic acid derivatives | Aromatic ring + acetic acid chain | Metiazinic acid, Diclofenac |
Propionic acid derivatives | α-Methylated acetic acid chain | Ibuprofen, Naproxen |
COX-2 selective inhibitors | Sulfonamide/pyrazole core | Celecoxib, Rofecoxib* |
Salicylates | Salicylic acid backbone | Aspirin, Diflunisal |
Note: Rofecoxib withdrawn due to cardiovascular risks [4].
The primary mechanism of metiazinic acid, consistent with non-selective NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. COX catalyzes the conversion of arachidonic acid (released from membrane phospholipids by phospholipase A₂) into prostaglandin H₂ (PGH₂), the precursor for multiple prostanoids, including prostaglandin E₂ (PGE₂), thromboxane A₂ (TXA₂), and prostacyclin (PGI₂) [1] [7]. By blocking COX activity, metiazinic acid reduces the synthesis of these mediators:
Metiazinic acid’s phenothiazine core may confer additional modulatory effects on signaling pathways. Phenothiazines can influence calcium flux and membrane fluidity, potentially altering the activity of phospholipase A₂—the enzyme responsible for initiating arachidonic acid release [6]. This dual action could amplify its anti-inflammatory efficacy compared to simpler acetic acid derivatives.
Table 2: Key Prostaglandins Modulated by COX Inhibition
Prostanoid | Primary Receptor | Biological Actions | Impact of Metiazinic Acid |
---|---|---|---|
PGE₂ | EP1–EP4 | Vasodilation, pain sensitization, fever | ↓ Synthesis via COX blockade |
TXA₂ | TP | Platelet aggregation, vasoconstriction | ↓ Synthesis |
PGI₂ | IP | Vasodilation, platelet inhibition | ↓ Synthesis |
PGD₂ | DP1, CRTH2 | Bronchoconstriction, immune modulation | ↓ Synthesis |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7